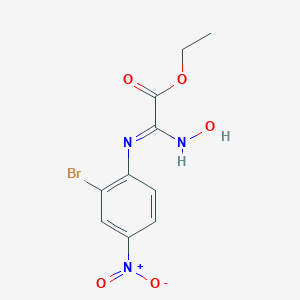
Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate, also known as ENAHA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the nitroaniline family and has been synthesized using several methods.
作用機序
The mechanism of action of Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate is not fully understood. However, it has been suggested that Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate works by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. Specifically, Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes that play a role in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects
Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate has been found to have several biochemical and physiological effects. In vitro studies have shown that Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate inhibits the production of prostaglandin E2 (PGE2), a key mediator of the inflammatory response. Additionally, Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate has been found to inhibit the production of nitric oxide (NO), a molecule that plays a role in the inflammatory response and cancer cell growth. In vivo studies have shown that Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate reduces inflammation and tumor growth in animal models.
実験室実験の利点と制限
Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. Additionally, Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate is relatively inexpensive compared to other compounds with similar properties. However, Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate has limited bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties. Specifically, more studies are needed to determine the optimal dosage and administration route for Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate in the treatment of inflammatory diseases and cancer. Additionally, more research is needed to determine the mechanism of action of Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate and its potential interactions with other drugs. Another potential direction is to investigate the potential applications of Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate in other fields, such as agriculture and environmental science. Overall, Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate has the potential to be a valuable tool for scientific research and the development of new therapies.
合成法
Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate can be synthesized using several methods, including the reaction of 2-bromo-4-nitroaniline with ethyl oxalyl chloride followed by hydroxylamine hydrochloride. Another method involves the reaction of 2-bromo-4-nitroaniline with ethyl oxalate followed by hydroxylamine hydrochloride. The yield of Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate using these methods is typically between 40-50%.
科学的研究の応用
Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate has been the subject of scientific research due to its potential applications in various fields. One of the most significant applications of Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate is in the development of new drugs. Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate has been found to exhibit anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
特性
製品名 |
Ethyl {2-bromo-4-nitroanilino}(hydroxyimino)acetate |
|---|---|
分子式 |
C10H10BrN3O5 |
分子量 |
332.11 g/mol |
IUPAC名 |
ethyl 2-(2-bromo-4-nitrophenyl)imino-2-(hydroxyamino)acetate |
InChI |
InChI=1S/C10H10BrN3O5/c1-2-19-10(15)9(13-16)12-8-4-3-6(14(17)18)5-7(8)11/h3-5,16H,2H2,1H3,(H,12,13) |
InChIキー |
PXKRHDDNHFBHBI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NC1=C(C=C(C=C1)[N+](=O)[O-])Br)NO |
正規SMILES |
CCOC(=O)C(=NC1=C(C=C(C=C1)[N+](=O)[O-])Br)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




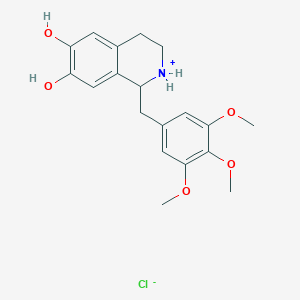
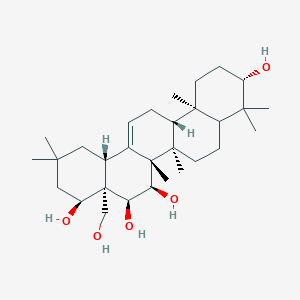

![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)

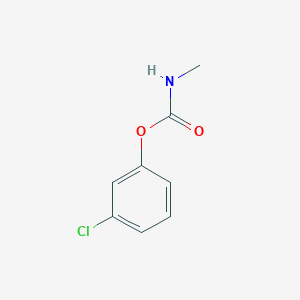
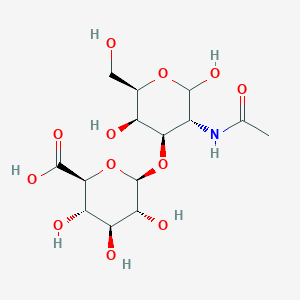
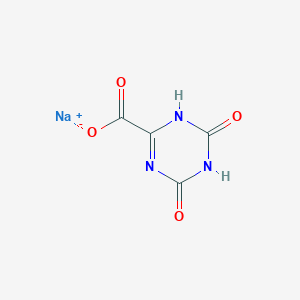
![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)